molecular formula C14H24Cl2N2 B2518228 N-Methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine;dihydrochloride CAS No. 2460750-85-8

N-Methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine;dihydrochloride

Cat. No. B2518228
CAS RN: 2460750-85-8
M. Wt: 291.26
InChI Key: QQEMYUGWJXKVFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine;dihydrochloride” is a chemical compound with the CAS Number: 2460750-85-8 . It has a molecular weight of 291.26 . The IUPAC name for this compound is N-methyl-N-(3-methylbenzyl)piperidin-4-amine dihydrochloride .


Synthesis Analysis

The synthesis of piperidine derivatives, which this compound is a part of, has been a subject of research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H22N2.2ClH/c1-12-4-3-5-13(10-12)11-16(2)14-6-8-15-9-7-14;;/h3-5,10,14-15H,6-9,11H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.

It is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines serve as essential building blocks for constructing pharmaceuticals. Their six-membered ring structure, including one nitrogen atom and five carbon atoms, makes them versatile for drug development. Researchers have explored various synthetic methods to create substituted piperidines, which are integral to drug design . EN300-26975593 could be a potential scaffold for novel drug candidates.

Organic Synthesis and Methodology Development

Efficient methods for synthesizing piperidines are crucial. Researchers continually explore new strategies for constructing these compounds. EN300-26975593’s synthesis could contribute to the development of cost-effective and scalable methods for accessing piperidine derivatives .

Materials Science and Optoelectronics

Certain piperidine derivatives exhibit interesting electronic properties. For instance, 4,4′,4′′-tris(N-3-methylphenyl-N-phenyl-amino)triphenylamine (m-MTDATA) is widely used in optoelectronic devices due to its electron-donating characteristics . EN300-26975593’s structure might inspire similar applications.

Safety and Hazards

The safety information for this compound indicates that it should be handled with care. The compound has been assigned the GHS07 pictogram, with hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.2ClH/c1-12-4-3-5-13(10-12)11-16(2)14-6-8-15-9-7-14;;/h3-5,10,14-15H,6-9,11H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEMYUGWJXKVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN(C)C2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.